molecular formula C17H18O3 B8554228 Methyl 2-hydroxy-2,2-di-p-tolylacetate

Methyl 2-hydroxy-2,2-di-p-tolylacetate

Cat. No. B8554228
M. Wt: 270.32 g/mol
InChI Key: INZXAUFHEMBBLF-UHFFFAOYSA-N
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Patent
US06274583B1

Procedure details

A solution of 22 (613 mg, 2.26 mmol) in methanol (75 mL) was treated with 1 N NaOH (10 mL) at room temperature. The mixture was stirred at room temperature overnight. The mixture was neutralized with 1 N HCl and the solvent was removed in vacuo. The residue was dissolved in dichloromethane and 1 N HCl solution. The aqueous layer was extracted with two additional portions of dichloromethane and the combined organic extracts were washed with brine, dried over Na2SO4, and concentrated under reduced pressure to afford the title compound (23). The crude product was used directly.
Name
Quantity
613 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:20])[C:4]([C:13]1[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][CH:14]=1)([C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][CH:7]=1)[OH:5].[OH-].[Na+].Cl>CO>[C:9]1([CH3:12])[CH:8]=[CH:7][C:6]([C:4]([C:13]2[CH:14]=[CH:15][C:16]([CH3:19])=[CH:17][CH:18]=2)([OH:5])[C:3]([OH:20])=[O:2])=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
613 mg
Type
reactant
Smiles
COC(C(O)(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with two additional portions of dichloromethane
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(C(=O)O)(O)C1=CC=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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